molecular formula C14H12N4OS B2791582 N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1234983-43-7

N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No. B2791582
CAS RN: 1234983-43-7
M. Wt: 284.34
InChI Key: FYOOQNYVEVMCNC-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a chemical compound that has been identified as a potential drug candidate for the treatment of various diseases. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of various enzymes and proteins that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of various enzymes and proteins that are involved in cancer cell survival. This compound has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide in lab experiments is its potent anticancer activity against various cancer cell lines. This compound is also relatively easy to synthesize and purify, which makes it a good candidate for further studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells. Therefore, further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the study of N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide. One direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and proteins that are targeted by this compound. Another direction is to study the safety and efficacy of this compound in vivo using animal models. Additionally, this compound can be modified to improve its potency and selectivity against cancer cells. Finally, more studies are needed to determine the potential applications of this compound in the treatment of various inflammatory diseases.
Conclusion:
In conclusion, N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a potential drug candidate for the treatment of various diseases. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. Further studies are needed to determine the safety and efficacy of this compound in vivo and to identify its specific targets in cancer cells.

Synthesis Methods

N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can be synthesized using various methods, including the reaction of pyridine-3-carboxaldehyde, 2-amino-1H-pyrrole, and 2-chloro-4-carboxamidothiazole in the presence of a base. Another method involves the reaction of pyridine-3-carboxaldehyde, 2-amino-1H-pyrrole, and 2-bromo-4-carboxamidothiazole in the presence of a base. Both methods have been reported to yield the desired compound with good yields and high purity.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c19-13(16-9-11-4-3-5-15-8-11)12-10-20-14(17-12)18-6-1-2-7-18/h1-8,10H,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOOQNYVEVMCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

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